MAO-A Inhibitory Potency of the Fluorophenyl-Methoxybenzyl Oxalamide Scaffold: Target Compound Class-Level Inference vs. Comparator Baseline
In the absence of direct head-to-head data for N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide, class-level inference from the closest structurally resolved analog series establishes a quantitative performance baseline. Within the fluorophenyl-methoxybenzyl oxalamide chemotype, human recombinant MAO-A inhibition IC₅₀ values reach 50 nM, while MAO-B inhibition is substantially weaker at 1,200 nM, yielding a 24-fold MAO-B/MAO-A selectivity ratio [1]. Positional fluorine isomerism is documented to modulate MAO isoform selectivity in closely related oxalamides; the ortho-fluorine substitution present in the target compound is predicted, based on molecular docking studies of analogous oxalamide series, to engage a distinct hydrogen-bond network within the MAO-A active site relative to meta- or para-fluorine congeners, potentially altering both potency and selectivity [2]. Direct comparative data for the exact compound versus its 3-fluoro or 4-fluoro isomers are not publicly available as of this assessment, and this evidence gap should be noted in procurement decisions.
| Evidence Dimension | MAO-A/B inhibitory potency and selectivity (human recombinant enzyme) |
|---|---|
| Target Compound Data | No direct experimental IC₅₀ data identified for CAS 898356-32-6 specifically; class-level representative IC₅₀ (MAO-A) = 50 nM, IC₅₀ (MAO-B) = 1,200 nM |
| Comparator Or Baseline | Closest structurally characterized analog series: fluorophenyl-methoxybenzyl oxalamide chemotype (ChEMBL3415617 series) MAO-A IC₅₀ = 50 nM, MAO-B IC₅₀ = 1,200 nM; selectivity ratio = 24-fold |
| Quantified Difference | Cannot be calculated for the target compound directly; selectivity ratio for the chemotype = 24-fold (MAO-B/MAO-A). Positional fluorine isomerism is anticipated to shift this ratio by an estimated ≥5-fold based on docking studies of related oxalamides, but this remains unverified for CAS 898356-32-6. |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); detection: hydrogen peroxide production after 1 h incubation |
Why This Matters
MAO-A selectivity is a critical differentiation parameter for neuroprotection-focused procurement; analogs with unfavorable MAO-B/MAO-A ratios risk off-target serotonergic effects, making even unverified selectivity differences a key consideration in compound selection.
- [1] BindingDB Entry BDBM50075969 / ChEMBL3415617. MAO-A IC₅₀ = 50 nM; MAO-B IC₅₀ = 1,200 nM (human recombinant, Sf9 expression). View Source
- [2] Guglielmi, P., et al. (2016). Structural insights into monoamine oxidase inhibitory potency and selectivity of oxalamide derivatives. European Journal of Medicinal Chemistry, 124, 935–945. View Source
